2-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide
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Overview
Description
2-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide core with a pyrrolidine ring and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 2-chlorobenzoyl chloride with 2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethanamine under basic conditions to form the desired benzamide derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interaction with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide: shares structural similarities with other benzamide derivatives and pyrrolidine-containing compounds.
Pyrrolidine derivatives: Known for their biological activity and use in drug discovery.
Benzamide derivatives: Commonly used in medicinal chemistry for their therapeutic potential.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H23ClN2O |
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Molecular Weight |
342.9 g/mol |
IUPAC Name |
2-chloro-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C20H23ClN2O/c1-15-8-10-16(11-9-15)19(23-12-4-5-13-23)14-22-20(24)17-6-2-3-7-18(17)21/h2-3,6-11,19H,4-5,12-14H2,1H3,(H,22,24) |
InChI Key |
JZXPLEVNMGNKFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)N3CCCC3 |
Origin of Product |
United States |
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